molecular formula C8H9N3O B13799766 (2E)-2-hydrazono-2-phenylacetamide

(2E)-2-hydrazono-2-phenylacetamide

Cat. No.: B13799766
M. Wt: 163.18 g/mol
InChI Key: RZGCNNOKSNARFY-XFFZJAGNSA-N
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Description

(2E)-2-hydrazono-2-phenylacetamide is an organic compound with the molecular formula C8H9N3O It is characterized by the presence of a hydrazone functional group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydrazono-2-phenylacetamide typically involves the reaction of phenylacetic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydrazono-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

(2E)-2-hydrazono-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-hydrazono-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-hydrazono-2-phenylpropanoic acid
  • (2E)-2-hydrazono-2-phenylbutanamide
  • (2E)-2-hydrazono-2-phenylpentanamide

Uniqueness

(2E)-2-hydrazono-2-phenylacetamide is unique due to its specific hydrazone functional group and phenylacetamide backbone, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(2Z)-2-hydrazinylidene-2-phenylacetamide

InChI

InChI=1S/C8H9N3O/c9-8(12)7(11-10)6-4-2-1-3-5-6/h1-5H,10H2,(H2,9,12)/b11-7-

InChI Key

RZGCNNOKSNARFY-XFFZJAGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C(=O)N

Origin of Product

United States

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